molecular formula C15H17ClN2 B12481884 N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine

N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine

Cat. No.: B12481884
M. Wt: 260.76 g/mol
InChI Key: RWDOTPXPAHNUFU-UHFFFAOYSA-N
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Description

N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine typically involves the alkylation of (2-chloroquinolin-3-yl)methanol with cyclopentanamine. One common method involves the use of the Mitsunobu reaction, where (2-chloroquinolin-3-yl)methanol is reacted with cyclopentanamine in the presence of triphenylphosphine and diethyl azodicarboxylate in dry tetrahydrofuran . This reaction proceeds under mild conditions and provides the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group on the quinoline ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chloroquinolin-3-yl)methylene]benzenamines: These compounds share the quinoline core structure but differ in the substituents attached to the nitrogen atom.

    2-chloroquinoline derivatives: These compounds have similar structural features but may have different substituents on the quinoline ring.

Uniqueness

N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine is unique due to the presence of the cyclopentanamine moiety, which can impart distinct biological and chemical properties. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine

InChI

InChI=1S/C15H17ClN2/c16-15-12(10-17-13-6-2-3-7-13)9-11-5-1-4-8-14(11)18-15/h1,4-5,8-9,13,17H,2-3,6-7,10H2

InChI Key

RWDOTPXPAHNUFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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